Cas no 126874-79-1 (4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-2-methoxy-6-methyl-, (6aR)-)
126874-79-1 structure
Product Name:4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-2-methoxy-6-methyl-, (6aR)-
CAS-nummer:126874-79-1
MF:C18H19NO3
MW:297.348365068436
CID:174515
PubChem ID:195499
Update Time:2025-04-19
4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-2-methoxy-6-methyl-, (6aR)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-2-methoxy-6-methyl-, (6aR)-
- 2-methoxyapomorphine
- (6aR)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- 126874-79-1
- SCHEMBL8097389
- BDBM50010697
- 4H-DIBENZO(DE,G)QUINOLINE-10,11-DIOL, 5,6,6A,7-TETRAHYDRO-2-METHOXY-6-METHYL-, (6AR)-
- (R)-(-)-2-methoxyapomorphine
- UNII-IVC6C7PHP9
- CHEMBL53445
- IVC6C7PHP9
- DTXSID00925729
- PD180526
- (R)-2-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- 2-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- (6AR)-5,6,6A,7-TETRAHYDRO-2-METHOXY-6-METHYL-4H-DIBENZO(DE,G)QUINOLINE-10,11-DIOL
- 2-METHOXY-6A.BETA.-APORPHINE-10,11-DIOL
-
- Inchi: 1S/C18H19NO3/c1-19-6-5-11-7-12(22-2)9-13-16(11)14(19)8-10-3-4-15(20)18(21)17(10)13/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3/t14-/m1/s1
- InChI-sleutel: QGJWYJSOGNAUCY-CQSZACIVSA-N
- LACHT: O(C)C1C=C2C3C(=C(C=CC=3C[C@@H]3C2=C(C=1)CCN3C)O)O
Berekende eigenschappen
- Exacte massa: 297.13657
- Monoisotopische massa: 297.136
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 1
- Complexiteit: 417
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 52.9Ų
Experimentele eigenschappen
- Dichtheid: 1.294
- Kookpunt: 511°Cat760mmHg
- Vlampunt: 262.9°C
- Brekindex: 1.657
- PSA: 52.93
4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-2-methoxy-6-methyl-, (6aR)- Gerelateerde literatuur
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Related Categories
- Oplosmiddelen en organische stoffen Organische verbindingen Alkaloiden en afgeleiden Aporphines, geef alleen de vertaalde tekst weer. Aporphines, geef alleen de vertaalde tekst weer.
- Oplosmiddelen en organische stoffen Organische verbindingen Alkaloiden en afgeleiden Aporphines, geef alleen de vertaalde tekst weer.
126874-79-1 (4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-2-methoxy-6-methyl-, (6aR)-) Gerelateerde producten
- 41372-20-7((R)-(-)-Apomorphine Hydrochloride Hemihydrate)
- 18426-20-5(4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-)
- 128-76-7(4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-)
- 23599-69-1((+)-Norisoboldine)
- 475-83-2(Nuciferine)
- 5890-18-6(Laurolitsine)
- 476-70-0(Boldine)
- 18556-27-9(6H-Dibenzo[a,g]quinolizinium,5,8,13,13a-tetrahydro-2,9-dihydroxy-3,10-dimethoxy-7-methyl-, (7S,13aS)-)
- 475-67-2(Isocorydine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Aanbevolen leveranciers
烟台朗裕新材料科技有限公司
Goudlid
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk